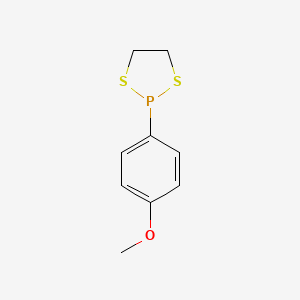![molecular formula C15H22O6 B14380468 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol CAS No. 90095-19-5](/img/structure/B14380468.png)
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic group attached to a tetraoxacyclododecane ring, which is a type of crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol typically involves the reaction of 2-hydroxybenzyl alcohol with 1,4,7,10-tetraoxacyclododecane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes.
Mecanismo De Acción
The mechanism of action of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol involves its ability to form stable complexes with metal ions. The crown ether ring can encapsulate cations, facilitating their transport and interaction with various molecular targets. This property is particularly useful in catalysis and ion transport studies.
Comparación Con Compuestos Similares
Similar Compounds
12-Crown-4: A simpler crown ether with similar ion-binding properties.
18-Crown-6: A larger crown ether with higher affinity for larger cations.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A related compound used in medical imaging and radiotherapy.
Uniqueness
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is unique due to its phenolic group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
90095-19-5 |
|---|---|
Fórmula molecular |
C15H22O6 |
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
2-(1,4,7,10-tetraoxacyclododec-2-ylmethoxy)phenol |
InChI |
InChI=1S/C15H22O6/c16-14-3-1-2-4-15(14)21-12-13-11-19-8-7-17-5-6-18-9-10-20-13/h1-4,13,16H,5-12H2 |
Clave InChI |
OXGOCVGXCMTUCG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(COCCO1)COC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
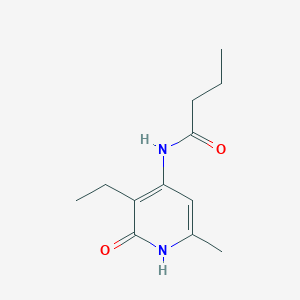
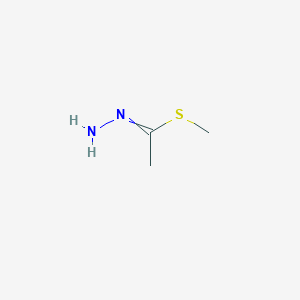
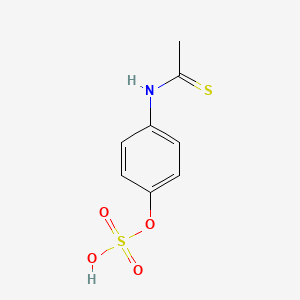
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)

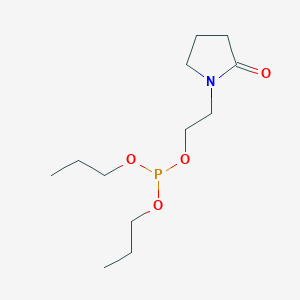
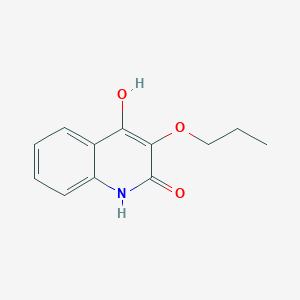
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
